Molecular Weight and Lipophilicity (cLogP) Differentiation vs. Common Benzamide and Sulfonamide Analogs
The target compound's molecular weight (MW 438.3 g/mol) and predicted lipophilicity (XLogP3 4.1) are precisely balanced for optimal absorption and distribution compared to common analogs. The unsubstituted benzamide counterpart (C13H9Cl2NO, MW 282.1) is significantly smaller and less lipophilic (cLogP ~2.8), while the simpler sulfonamide analog N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide (MW 320.17, cLogP ~3.5) lacks the extended benzamide moiety. This intermediate MW and cLogP profile places the target compound in a differentiated physicochemical space that is often preferred for oral bioavailability and CNS penetration screening cascades [1].
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 438.3 g/mol, XLogP3 4.1 |
| Comparator Or Baseline | Comparator 1: Unsubstituted 3,5-dichlorobenzamide analog (MW 282.1, cLogP ~2.8). Comparator 2: N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide (MW 320.17, cLogP ~3.5). Baseline drug-like chemical space: MW <500, cLogP 1-5. |
| Quantified Difference | Target compound is ~55% larger than the simple benzamide analog and exhibits approximately 1.3 log unit higher lipophilicity. It sits centrally within Lipinski's rule-of-five space, unlike the smaller analogs which fall at the lower boundary. |
| Conditions | Calculated/predicted properties; PubChem computational data [1]. |
Why This Matters
A compound's MW and cLogP are primary determinants of its pharmacokinetic profile; selecting the target compound instead of a smaller, less-lipophilic analog may provide a more favorable balance of solubility and permeability in cell-based assays and in vivo models.
- [1] PubChem. Compound Summary for CID 3548280 (target compound) and CID 11282394 (analog). Calculated properties. https://pubchem.ncbi.nlm.nih.gov/ View Source
